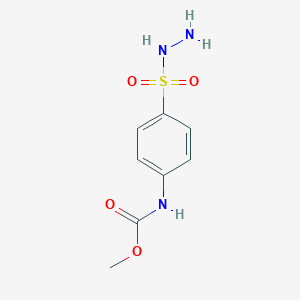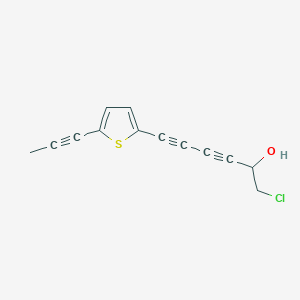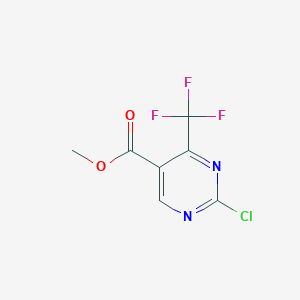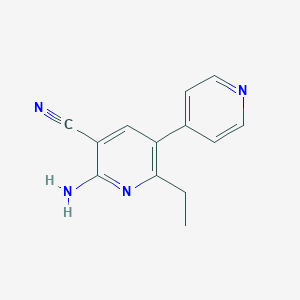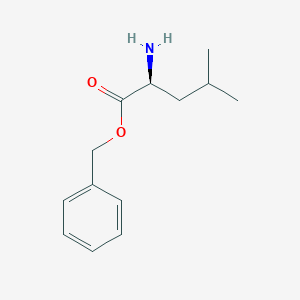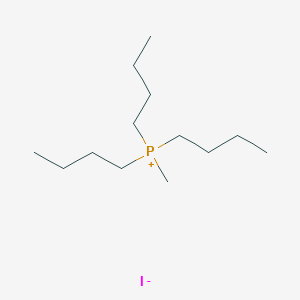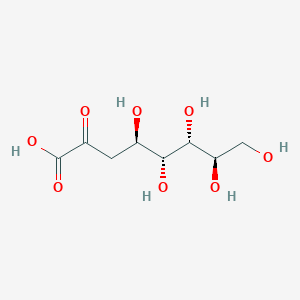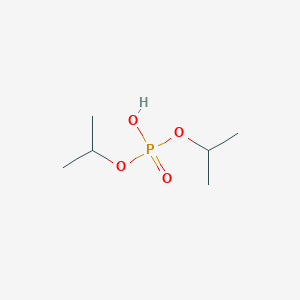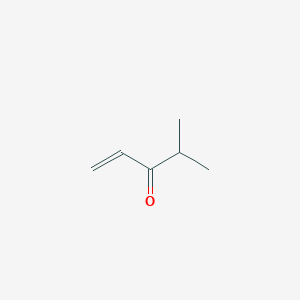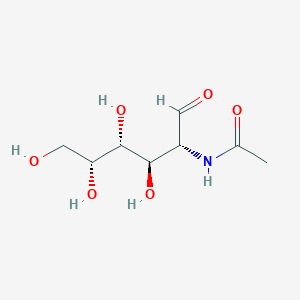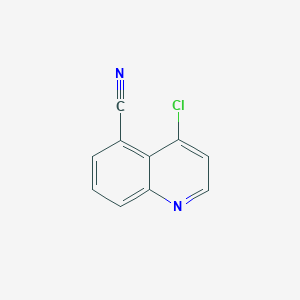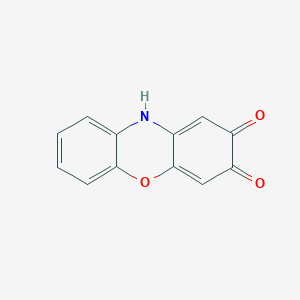
Diethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate, also known as MAD-2, is a compound that has been widely studied due to its potential applications. It contains a total of 33 bonds, including 18 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 aromatic esters, 1 aromatic hydroxyl, and 1 Pyridine .
Synthesis Analysis
Alternative methods for the synthesis of pyridoxine have been investigated. The key intermediate, 5-hydroxy-6-methyl-pyridine-3,4-dicarboxylic acid diethyl ester, was reduced with either a silane monomer (MeSiH (OEt)2) or a polysiloxane (polymethylhydrosiloxane, PMHS) to afford crude pyridoxine .Molecular Structure Analysis
The molecular formula of Diethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate is C12H15NO5, and its molecular weight is 253.25 g/mol. The structure contains a pyridine ring, which is a six-membered ring with one nitrogen atom .Chemical Reactions Analysis
The key intermediate in the synthesis of pyridoxine, 5-hydroxy-6-methyl-pyridine-3,4-dicarboxylic acid diethyl ester, was reduced with either a silane monomer or a polysiloxane to afford crude pyridoxine .Physical And Chemical Properties Analysis
Diethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate has a molecular weight of 253.25 g/mol. It contains a total of 33 bonds, including 18 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 aromatic esters, 1 aromatic hydroxyl, and 1 Pyridine .Propriétés
IUPAC Name |
diethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c1-4-17-11(15)8-6-13-7(3)10(14)9(8)12(16)18-5-2/h6,14H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXEMVHUBFNXQSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C(=C1C(=O)OCC)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60569380 |
Source


|
| Record name | Diethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60569380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate | |
CAS RN |
2397-71-9 |
Source


|
| Record name | Diethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60569380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

